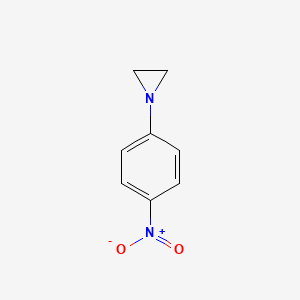
N-(p-Nitrophenyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-Nitrophenyl)aziridine: is an organic compound with the molecular formula C₈H₈N₂O₂ It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle, substituted with a nitrophenyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method for synthesizing N-(p-Nitrophenyl)aziridine involves the reaction of p-nitroaniline with ethylene oxide under basic conditions. The reaction typically proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the aziridine ring.
Alternative Methods: Other synthetic routes may involve the use of different aziridinating agents or catalysts to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Ring Opening: N-(p-Nitrophenyl)aziridine can undergo nucleophilic ring-opening reactions, where nucleophiles such as amines, thiols, or halides attack the aziridine ring, leading to the formation of various substituted products.
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions. For instance, reduction of the nitro group can yield the corresponding amine, while oxidation can lead to the formation of nitroso or nitro derivatives.
Substitution Reactions: The aziridine ring can also undergo substitution reactions, where the nitrogen atom is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, halides.
Catalysts: Lewis acids or bases to facilitate ring-opening reactions.
Redox Reagents: Reducing agents like hydrogen gas or catalytic hydrogenation for reduction; oxidizing agents like potassium permanganate for oxidation.
Major Products:
Ring-Opened Products: Substituted amines, thiols, or halides.
Redox Products: Amines, nitroso, or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Drug Development: The compound’s ability to form various derivatives makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Industry:
Wirkmechanismus
The mechanism of action of N-(p-Nitrophenyl)aziridine primarily involves its reactivity towards nucleophiles. The strained three-membered aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products. The nitrophenyl group can also participate in various redox reactions, further expanding the compound’s reactivity profile .
Vergleich Mit ähnlichen Verbindungen
- N-(o-Nitrophenyl)aziridine
- N-(m-Nitrophenyl)aziridine
- N-(p-Tolylsulfonyl)aziridine
Comparison:
- Reactivity: N-(p-Nitrophenyl)aziridine is unique due to the electron-withdrawing nature of the nitrophenyl group, which enhances the reactivity of the aziridine ring towards nucleophiles compared to its analogs with less electron-withdrawing substituents .
- Applications: While all these compounds can undergo similar ring-opening reactions, the specific substituents on the nitrogen atom can influence the types of products formed and their potential applications. For example, N-(p-Tolylsulfonyl)aziridine may be more suitable for applications requiring less reactive intermediates .
Eigenschaften
CAS-Nummer |
30855-79-9 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)aziridine |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-3-1-7(2-4-8)9-5-6-9/h1-4H,5-6H2 |
InChI-Schlüssel |
SPKDLNYKWOQRBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



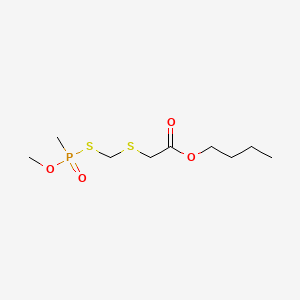
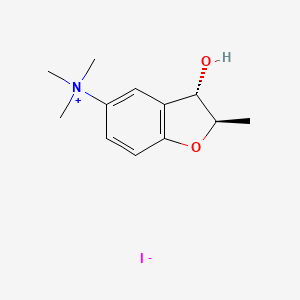
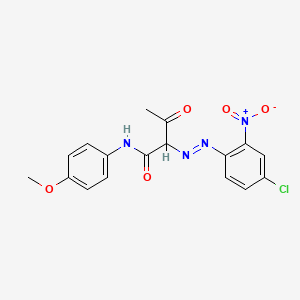
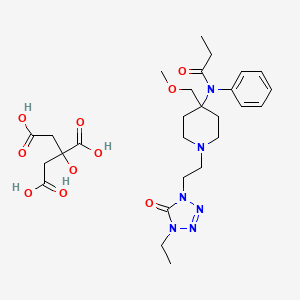
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
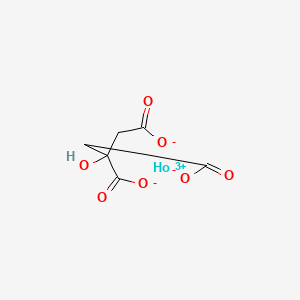
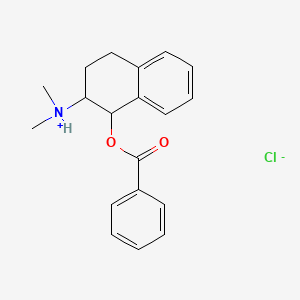
![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
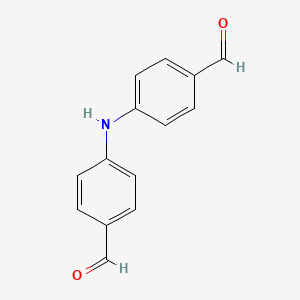

![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)


